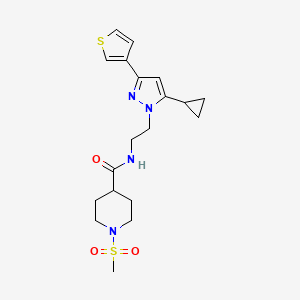

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S2/c1-28(25,26)22-8-4-15(5-9-22)19(24)20-7-10-23-18(14-2-3-14)12-17(21-23)16-6-11-27-13-16/h6,11-15H,2-5,7-10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQQKCLBTYJYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential biological activities due to its unique structural features, including a pyrazole ring, a piperidine moiety, and various substituents. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 369.49 g/mol. The presence of the cyclopropyl and thiophenyl groups contributes to its structural diversity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5OS |

| Molecular Weight | 369.49 g/mol |

| Structural Features | Pyrazole, Piperidine, Cyclopropyl, Thiophenyl |

Antitumor and Anticancer Properties

Research indicates that compounds containing pyrazole derivatives often exhibit significant antitumor activity. For example, studies have shown that similar pyrazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. The interaction of this compound with the murine double minute 2 (MDM2) protein has been highlighted as a potential mechanism for its anticancer effects. MDM2 is known to regulate the p53 tumor suppressor pathway, and inhibitors of MDM2 can lead to increased p53 activity and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

The pyrazole ring is associated with various anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins, thus alleviating inflammation-related symptoms. The compound's structural features suggest it may interact with other inflammatory mediators as well.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, including neurotransmission and urea metabolism. Inhibiting AChE can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

Study on Anticancer Activity

A study involving a series of pyrazole derivatives demonstrated that modifications to the pyrazole structure could enhance anticancer activity. Specifically, derivatives similar to this compound showed varying degrees of potency against different cancer cell lines . The findings suggest that further optimization could lead to more effective therapeutic agents.

Enzyme Inhibition Research

In another study focused on enzyme inhibition, compounds related to this structure were evaluated for their ability to inhibit AChE and urease. The results indicated significant inhibitory activity, suggesting potential applications in treating conditions associated with these enzymes .

The precise mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biological effects including apoptosis in cancer cells and modulation of inflammatory responses.

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of pyrazole compounds often exhibit notable pharmacological properties. The specific activities attributed to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide include:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : The analgesic potential is linked to its ability to modulate pain pathways, which could be beneficial in pain management therapies.

- Antitumor Activity : Research has indicated that compounds with similar structures have shown promise in targeting cancer cells, potentially leading to the development of new anticancer agents.

Case Study: Antitumor Activity

A study conducted on structurally related pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the side chains could enhance the selectivity and potency of these compounds against tumor cells .

Agricultural Applications

The insecticidal and acaricidal properties of pyrazole derivatives have been well-documented, suggesting that this compound may also serve as an effective agrochemical agent.

Insecticidal Activity

Research has shown that compounds containing pyrazole moieties exhibit significant activity against agricultural pests. A comparative study highlighted the effectiveness of pyrazole derivatives in controlling aphid populations, which are notorious for damaging crops .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Pyrazole A | Insecticidal | Aphids | |

| Pyrazole B | Acaricidal | Mites | |

| N-(2-(5-cyclopropyl... | Potential Insecticide | Various Pests |

Cosmetic Applications

The compound's unique properties could also lend themselves to cosmetic formulations, particularly due to its potential anti-inflammatory effects. Incorporating such compounds into skincare products may enhance their efficacy in treating skin conditions like eczema or psoriasis.

Case Study: Skin Care Formulation

A formulation study explored the use of similar pyrazole derivatives in topical applications. The results indicated improved skin hydration and reduced inflammation when applied in emulsion systems, showcasing the potential for therapeutic skincare products .

Chemical Reactions Analysis

Cyclocondensation Reactions

The pyrazole core is synthesized via cyclocondensation between hydrazine derivatives and β-diketones or β-enaminones. For example:

-

Reaction : 3-(thiophen-3-yl)-1H-pyrazole formation using cyclopropyl-substituted β-ketoesters and thiophene-3-carboxaldehyde derivatives under acidic conditions.

-

Conditions : Ethanol/HCl reflux (60–80°C, 12–24 hrs).

| Reactants | Catalyst/Solvent | Product Yield | Reference |

|---|---|---|---|

| Cyclopropyl β-ketoester + Thiophene-3-carboxaldehyde | HCl/EtOH | 65–78% |

Nucleophilic Substitution

The ethyl linker facilitates alkylation reactions:

-

Ethylation : Reaction of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole with 1,2-dibromoethane in DMF using K₂CO₃ as a base.

-

Sulfonylation : Piperidine-4-carboxamide is functionalized with methylsulfonyl chloride in dichloromethane (0°C to RT, 4 hrs).

| Reaction Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Ethyl linker introduction | 1,2-dibromoethane, K₂CO₃/DMF | N-(2-bromoethyl)pyrazole |

| Methylsulfonyl incorporation | CH₂Cl₂, methylsulfonyl chloride, Et₃N | 1-(methylsulfonyl)piperidine |

Amide Coupling

The carboxamide group is formed via peptide coupling:

-

Reagents : Piperidine-4-carboxylic acid activated with EDCl/HOBt, reacted with the ethylamine-linked pyrazole .

Mechanism :

-

Activation of carboxylic acid using EDCl/HOBt.

-

Nucleophilic attack by the primary amine on the activated carbonyl.

Electrophilic Aromatic Substitution

The thiophene moiety undergoes halogenation or nitration:

-

Bromination : Br₂ in acetic acid at 0°C introduces bromine at the 5-position of thiophene .

-

Nitration : HNO₃/H₂SO₄ mixture at −10°C yields 4-nitro-thiophene derivatives .

| Reaction Type | Reagents | Positional Selectivity | Byproducts |

|---|---|---|---|

| Bromination | Br₂/AcOH | C5 of thiophene | HBr |

| Nitration | HNO₃/H₂SO₄ | C4 of thiophene | NO₂⁻, H₂O |

Oxidation and Reduction

-

Sulfone Stability : The methylsulfonyl group resists common reductants (e.g., NaBH₄) but undergoes cleavage under strong reducing conditions (LiAlH₄, 100°C) .

-

Pyrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring to pyrazolidine (rarely employed due to loss of aromaticity).

Cross-Coupling Reactions

The thiophene and cyclopropyl groups enable Pd-catalyzed couplings:

-

Suzuki-Miyaura : Thiophene-3-boronic acid reacts with aryl halides (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) .

-

Cyclopropane Functionalization : Copper-mediated C–H activation at cyclopropyl C–H bonds .

| Coupling Type | Catalytic System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, base | Biaryl diversification |

| C–H Activation | Cu(OAc)₂, phenanthroline | Cyclopropane ring functionalization |

Hydrolysis and Degradation

-

Amide Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH/EtOH, 60°C) conditions cleave the carboxamide to carboxylic acid .

-

Stability : Degrades under UV light (λ = 254 nm) via radical pathways, forming sulfonic acid derivatives.

Biological Derivatization

In medicinal chemistry contexts:

-

Metabolic Reactions : CYP450-mediated oxidation at cyclopropane or thiophene rings .

-

Prodrug Activation : Phosphate ester formation at the piperidine hydroxyl group (hypothetical) .

Key Challenges and Research Gaps

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

- Methodology :

- Stepwise Functionalization : Begin with cyclopropane-containing pyrazole intermediates. Couple the pyrazole core with a thiophen-3-yl group via Suzuki-Miyaura cross-coupling, ensuring palladium catalysis (e.g., Pd(PPh₃)₄) and inert conditions (argon atmosphere) .

- Piperidine Sulfonylation : React piperidine-4-carboxamide with methylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Final Assembly : Use a nucleophilic substitution reaction to conjugate the pyrazole-ethylamine intermediate with the sulfonylated piperidine. Optimize reaction temperature (60–80°C) and solvent (e.g., DMF) to enhance yield .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.1 ppm for thiophene), cyclopropane protons (δ 0.8–1.2 ppm), and sulfonyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₂₁H₂₇N₄O₃S₂: calculated 459.15 g/mol) .

- X-ray Crystallography (if applicable): Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for initial assessment of biological activity?

- Screening Methods :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP concentrations optimized to physiological levels (1–10 µM) .

- Antimicrobial Testing : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Key Modifications :

- Pyrazole Substituents : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .

- Sulfonamide Variants : Substitute methylsulfonyl with trifluoromethanesulfonyl to evaluate electronic effects on solubility and potency .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Troubleshooting Steps :

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) and validate cell line authenticity via STR profiling .

- Metabolite Interference : Use LC-MS to identify degradation products in biological matrices and adjust incubation times .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent choice, cell passage number) causing variability .

Q. How can aqueous solubility be optimized for in vivo studies without compromising activity?

- Formulation Strategies :

- Co-solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes to enhance solubility (>1 mg/mL) .

- Prodrug Design : Introduce phosphate esters at the piperidine carboxamide group for pH-dependent release .

Q. What methodologies are recommended for analyzing metabolic stability?

- In Vitro Models :

- Liver Microsomal Assays : Incubate with NADPH (1 mM) and monitor parent compound depletion over 60 minutes (LC-MS/MS) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

- Data Interpretation : Calculate intrinsic clearance (Clᵢₙₜ) using the well-stirred model and compare to reference compounds (e.g., verapamil) .

Methodological Notes

-

Contradictions in Evidence :

-

Advanced Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.